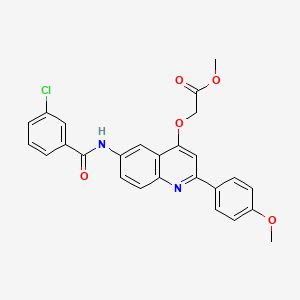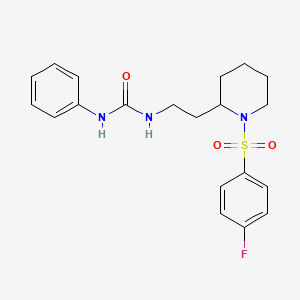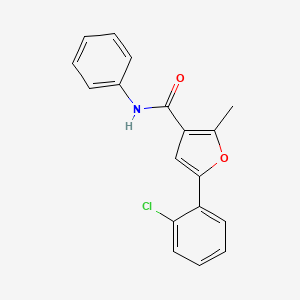
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the class of compounds it belongs to (e.g., alcohol, ketone, ester, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction (e.g., temperature, pressure, solvent, etc.). The yield and purity of the product are also usually reported.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other compounds, and stability can also be studied.Scientific Research Applications
Antitumor Applications
- Antitumor Agents Synthesis : The synthesis of novel compounds with potential antitumor activity has been a significant area of research. For example, Stevens et al. (1984) explored the antitumor properties of imidazotetrazines, highlighting the broad-spectrum antitumor activity of certain derivatives. These compounds demonstrate curative activity against leukemia and suggest a prodrug modification mechanism (Stevens et al., 1984). Additionally, Uddin et al. (2020) synthesized Schiff bases with observed anticancer activity against cancer cell lines, emphasizing the potential for developing potent cancer therapies (Uddin et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity : The development of compounds with antimicrobial properties has been another area of focus. Limban et al. (2011) synthesized and characterized new thiourea derivatives, demonstrating significant antipathogenic activity against bacterial strains, notably Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). Zítko et al. (2013) explored the antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides, finding several derivatives with significant activity against Mycobacterium tuberculosis (Zítko et al., 2013).
Materials Science
- Polyamide Synthesis : In materials science, the synthesis of aromatic polyamides incorporating specific structural units has been researched. Hsiao et al. (1999) prepared polyamides containing polyalicyclic cardo units, revealing their potential for creating materials with high thermal stability and solubility in polar solvents (Hsiao et al., 1999).
Safety And Hazards
This involves studying the toxicity of the compound and its effects on human health and the environment. It includes determining LD50 values, carcinogenicity, mutagenicity, and environmental persistence.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new reactions it could be used in.
Please note that not all of these analyses are applicable to every compound, and the available information can vary widely depending on how much research has been done on the particular compound. For a specific compound like “5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide”, you would need to consult the scientific literature or databases for information. If the compound is novel or not well-studied, experimental research may be needed to obtain this information.
properties
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-15(18(21)20-13-7-3-2-4-8-13)11-17(22-12)14-9-5-6-10-16(14)19/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVQYDCZPBLONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

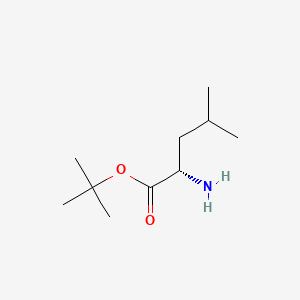
![(E)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2846476.png)
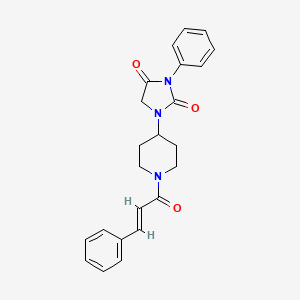
![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)
![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)
![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)
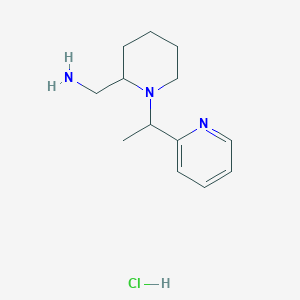
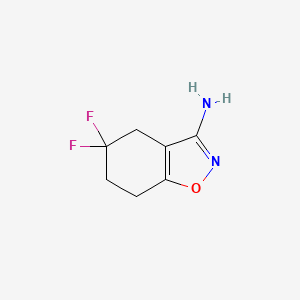
![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)
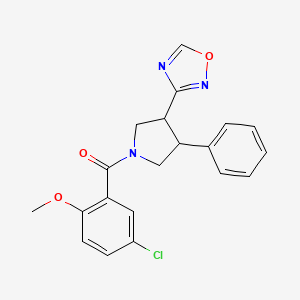
![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
